molecular formula C22H24N2O3 B5121886 N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B5121886
M. Wt: 364.4 g/mol
InChI Key: IIWDEFQLOFQRBQ-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxyphenyl group, and an oxazole ring. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 5-tert-butyl-2-methoxyphenyl isocyanate with appropriate reagents to form the desired oxazole derivative . The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds.

Scientific Research Applications

N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the presence of the oxazole ring, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-14-19(20(24-27-14)15-9-7-6-8-10-15)21(25)23-17-13-16(22(2,3)4)11-12-18(17)26-5/h6-13H,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWDEFQLOFQRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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